molecular formula C24H22N6O4 B2748879 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide CAS No. 919842-31-2

1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide

Katalognummer: B2748879
CAS-Nummer: 919842-31-2
Molekulargewicht: 458.478
InChI-Schlüssel: BWRPPSQEKBEOGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly in the field of kinase inhibition. Its core structure is based on the pyrazolo[3,4-d]pyrimidine scaffold, a well-established adenine mimetic that is known to competitively bind to the ATP-binding sites of various protein kinases. This scaffold is a privileged structure in medicinal chemistry, forming the basis of several investigated therapeutic agents. The specific substitution pattern on this molecule, featuring both a p-tolyl and a p-methoxyphenyl group linked via a carboxamide-pyrrolidinone connector, is designed to modulate selectivity and binding affinity towards specific kinase targets. Researchers utilize this compound primarily as a chemical probe to elucidate the complex signaling pathways governed by kinase activity and to study cellular processes such as proliferation and survival. Its mechanism of action is proposed to involve the potent and selective inhibition of certain kinases, making it a valuable tool for in vitro biochemical assays and cell-based studies . The compound's research value lies in its utility for validating new targets in oncology and other disease areas characterized by dysregulated kinase signaling, providing critical structure-activity relationship (SAR) data to guide the design of next-generation inhibitors.

Eigenschaften

IUPAC Name

1-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O4/c1-15-3-5-18(6-4-15)30-22-20(12-26-30)24(33)29(14-25-22)27-23(32)16-11-21(31)28(13-16)17-7-9-19(34-2)10-8-17/h3-10,12,14,16H,11,13H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRPPSQEKBEOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its anticancer properties and enzymatic inhibition.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

This compound features a complex arrangement that includes a pyrrolidine ring, a pyrazolo[3,4-d]pyrimidine core, and methoxy and carbonyl functional groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to the one have demonstrated significant growth inhibition across various cancer cell lines. The following table summarizes the growth inhibition percentages (GI%) observed in key studies:

Cell LineGI% (%)Reference
HOP-92 (Lung)71.8
NCI-H460 (Lung)66.12
ACHN (Renal)66.02
RFX 393 (Renal)84.17

In particular, the compound exhibited a mean growth inhibition of 43.9% across 56 cancer cell lines , indicating broad-spectrum anticancer activity. The mechanism involves dual inhibition of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), both of which are crucial for cancer cell proliferation and survival.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. Notably, it has shown potent inhibition against CDK2 and TRKA:

EnzymeIC50 (µM)Reference
CDK211.70
TRKA19.92

These findings suggest that the compound not only hinders cancer cell growth but also interferes with key signaling pathways that promote tumor growth.

Case Studies

A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness as dual inhibitors against CDK2/TRKA, underscoring their therapeutic potential in oncology. The compounds were subjected to molecular docking studies which revealed favorable binding interactions with the active sites of these enzymes, akin to established inhibitors like milciclib and repotrectinib .

Mechanistic Insights

The mechanism of action includes:

  • Cell Cycle Arrest : Treated cells showed significant arrest in the G0–G1 phase, indicating that these compounds effectively halt cell cycle progression.
  • Induction of Apoptosis : Flow cytometry analyses confirmed increased apoptosis rates in treated cell populations compared to controls.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. The compound's structure suggests it may inhibit specific kinases involved in cancer cell proliferation. Research has shown that similar compounds can induce apoptosis in cancer cells, making this compound a candidate for anticancer drug development .

Anti-inflammatory Properties

Compounds with similar structural motifs have been reported to possess anti-inflammatory effects. The ability to modulate inflammatory pathways could make this compound useful in treating conditions like arthritis or other inflammatory diseases. Investigations into its mechanism of action are ongoing to elucidate its potential therapeutic benefits .

Antimicrobial Effects

There is emerging evidence that pyrazolo-pyrimidine derivatives can exhibit antimicrobial activity. This compound's unique structure may contribute to its ability to disrupt microbial cell functions. Further studies are necessary to evaluate its efficacy against various pathogens and establish its potential as an antimicrobial agent .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile of this compound is crucial for its development as a therapeutic agent. Initial studies should focus on:

  • Absorption : Evaluating how well the compound is absorbed in biological systems.
  • Distribution : Understanding how the compound distributes throughout the body.
  • Metabolism : Identifying metabolic pathways to predict potential interactions with other drugs.
  • Excretion : Studying how the body eliminates the compound.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of structurally similar compounds, revealing that they inhibited tumor growth in vitro and in vivo models. The mechanism was linked to the inhibition of specific signaling pathways involved in cell survival and proliferation .

Case Study 2: Anti-inflammatory Effects

In another study, derivatives of pyrazolo-pyrimidines were shown to reduce inflammation markers in animal models of arthritis. These findings suggest that modifications to the structure could enhance anti-inflammatory activity, warranting further investigation into this compound's potential .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Aryl Groups

The compound’s 4-methoxyphenyl and p-tolyl groups can be compared to analogs with varying substituents:

Compound Class Substituent(s) Key Properties/Effects Evidence Source
Pyrazole derivatives 4-Methoxy, 4-Cl, 4-Br, 3-NO₂ Electron-donating (e.g., methoxy) enhance solubility; electron-withdrawing (e.g., NO₂) improve metabolic stability . [1]
Pyrazolo-pyrimidinones p-Tolyl, 4-fluorophenyl p-Tolyl increases lipophilicity; 4-fluorophenyl enhances target affinity via halogen bonding . [2, 8]
Pyrrolidinecarboxamides 4-Methoxyphenyl vs. 4-fluorophenyl Methoxy groups improve water solubility; fluorine substituents reduce oxidative metabolism . [3, 5]

Key Insight : The 4-methoxyphenyl group in the target compound likely improves solubility compared to halogenated analogs, while the p-tolyl group balances lipophilicity for membrane permeability.

Heterocyclic Core Variations

The pyrazolo[3,4-d]pyrimidinone core distinguishes the target compound from related scaffolds:

Core Structure Example Compounds Functional Implications Evidence Source
Pyrazolo[4,3-d]pyrimidine 5-Butylamino-6-(4-fluorophenyl) Broader kinase inhibition profile due to flexible substituents . [2]
Chromenone-pyrazolo-pyrimidine Example 64 () Enhanced π-π stacking with aromatic targets (e.g., ATP-binding pockets) . [7]
Thiazolidinone N-[2-(4-Chlorophenyl)-...] Reduced metabolic stability due to sulfur atom oxidation . [6]

Amide Linkage and Bioisosteres

The amide bond in the target compound is critical for conformational stability. Comparisons include:

Linkage Type Example Compounds Impact on Bioactivity Evidence Source
Carboxamide (target compound) 1-(4-Methoxyphenyl)-N-(4-methylpyridinyl) Stabilizes binding via hydrogen bonds with targets like GSK3β . [3]
Urea/Thiourea 6043-06-7 () Increased rigidity but reduced solubility . [9]
Hydrazide Compound 2 () Prone to hydrolysis but enhances metal chelation . [8]

Key Insight : The carboxamide linkage in the target compound balances stability and solubility, avoiding the metabolic liabilities of hydrazides or ureas.

Research Findings and Implications

  • Structural Optimization : The combination of a 4-methoxyphenyl group (solubility) and p-tolyl (lipophilicity) suggests balanced pharmacokinetics .
  • Target Selectivity: The pyrazolo-pyrimidinone core may confer selectivity for purine-binding enzymes over unrelated targets .
  • Synthetic Challenges: The fused heterocyclic system requires multi-step synthesis, as seen in ’s chromenone derivatives .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.